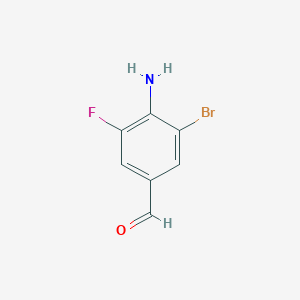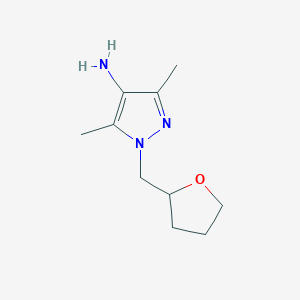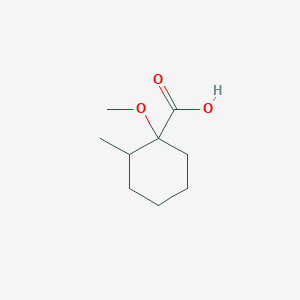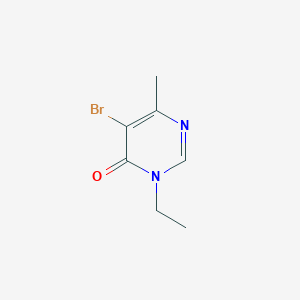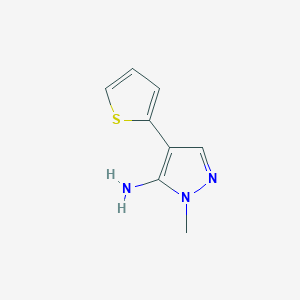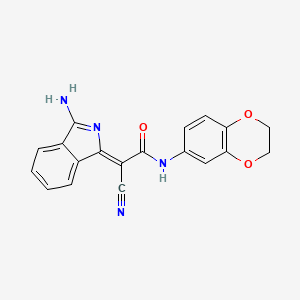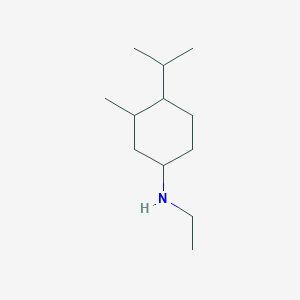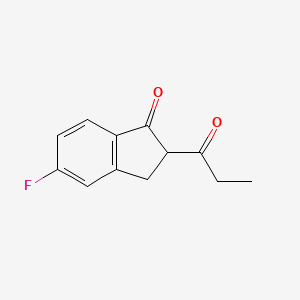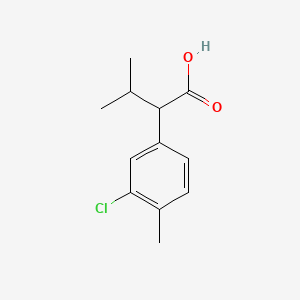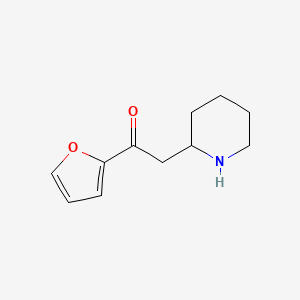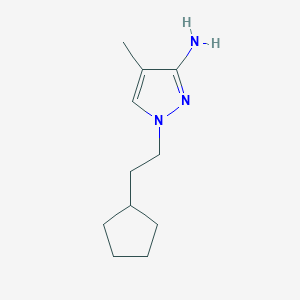
1-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a cyclopentyl group attached to an ethyl chain, which is further connected to the pyrazole ring. The compound’s unique structure makes it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Cyclopentylethyl Intermediate: The initial step involves the preparation of the cyclopentylethyl intermediate. This can be achieved by reacting cyclopentyl bromide with ethylamine under basic conditions to form 2-cyclopentylethylamine.
Formation of the Pyrazole Ring: The next step involves the formation of the pyrazole ring. This can be done by reacting 2-cyclopentylethylamine with 4-methyl-1H-pyrazole-3-carboxylic acid under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amine group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of N-substituted derivatives.
Applications De Recherche Scientifique
1-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new pharmaceuticals.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Cyclopentylethyl)-4-methyl-1H-pyrazole: Similar structure but lacks the amine group.
4-Methyl-1H-pyrazol-3-amine: Similar structure but lacks the cyclopentylethyl group.
1-(2-Cyclopentylethyl)-1H-pyrazol-3-amine: Similar structure but lacks the methyl group.
Uniqueness
1-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-3-amine is unique due to the presence of both the cyclopentylethyl and methyl groups attached to the pyrazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C11H19N3 |
|---|---|
Poids moléculaire |
193.29 g/mol |
Nom IUPAC |
1-(2-cyclopentylethyl)-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H19N3/c1-9-8-14(13-11(9)12)7-6-10-4-2-3-5-10/h8,10H,2-7H2,1H3,(H2,12,13) |
Clé InChI |
BSZDLJGVTKFADN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(N=C1N)CCC2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



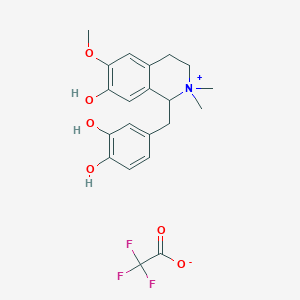
![Tert-butyl N-[1-(chlorosulfonyl)-3,3-dimethylbutan-2-YL]carbamate](/img/structure/B13077173.png)
